![molecular formula C11H15N3O3 B2478247 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1083216-62-9](/img/structure/B2478247.png)
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid” and its InChI code is "1S/C11H15N3O3/c1-13-10(15)5-9(6-12-13)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17)" .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 237.26 .Scientific Research Applications
Antimicrobial Properties
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid exhibits promising antimicrobial properties. Researchers have investigated its efficacy against bacterial and fungal pathogens. Studies suggest that it may inhibit the growth of certain microorganisms, making it a potential candidate for novel antimicrobial agents .
Anticancer Potential
The compound’s chemical structure suggests that it could interfere with cellular processes relevant to cancer. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer drug. Further investigations are needed to elucidate its precise mechanisms and evaluate its therapeutic potential .
Tuberculosis Treatment
Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Inhibiting DprE1 is a promising strategy for TB treatment. Computer-aided drug design (CADD) studies have identified 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid as a potential DprE1 inhibitor. Further research aims to validate its efficacy in TB therapy .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have explored the relationship between the compound’s structure and its biological activity. By analyzing various derivatives and substituents, researchers aim to predict its behavior in different biological contexts. These studies contribute to drug design and optimization .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for drug development. Researchers investigate its stability, bioavailability, and interactions with metabolic enzymes. Such insights guide formulation and dosing strategies.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-10(15)5-4-9(12-13)14-6-2-3-8(7-14)11(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJNQBCPLEELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid |
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